Tetrapropargylammonium bromide

Übersicht

Beschreibung

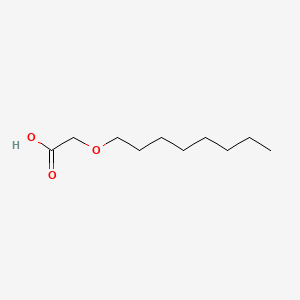

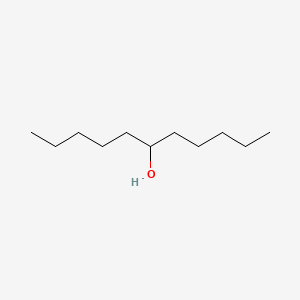

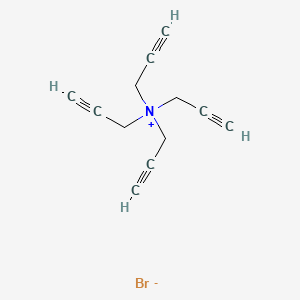

Tetrapropargylammonium bromide (TPAB) is a quaternary ammonium salt widely used in organic synthesis and scientific research. It is a white crystalline powder that is stable and soluble in water and many organic solvents. TPAB has been used in a variety of applications, including as a catalyst in organic synthesis, as an electrolyte in electrochemistry, and as a reagent in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

1. Nanoparticle Synthesis and Stabilization

Tetrapropargylammonium bromide and its variants, such as tetraoctylammonium bromide and tetrabutylammonium bromide, have been utilized in the synthesis of nanoparticles. For instance, tetraoctylammonium bromide was used in the Brust–Schiffrin nanoparticle synthesis, playing a crucial role in the phase-transfer of chloroaurate ions and the formation of ion–ion aggregates (Graham et al., 2016). Additionally, tetrabutylammonium bromide (TBAB) was employed as a stabilizing agent during the synthesis of Pt nanoparticles, significantly controlling their size by preventing aggregation during the reduction process (Singh & Datta, 2010).

2. Catalysis and Chemical Synthesis

These compounds are also used in catalysis and chemical synthesis. For example, tetrabutylammonium bromide was employed as a phase-transfer catalyst in a reaction producing benzyl bromide, with its solubility in benzene being a critical factor influencing yield (Lee & Huang, 2002). Moreover, TBAB served as a catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives in water, demonstrating its versatility in green chemistry applications (Mobinikhaledi & Fard, 2010).

3. Sensing and Detection Applications

In the realm of sensing, tetraoctylammonium bromide-coated Au nanoparticles have been used for the optical sensing of volatile organic compounds (VOCs), demonstrating selective responses to different types of vapors (Dalfovo, Salvarezza, & Ibañez, 2012). Additionally, tetraoctylammonium bromide stabilized gold nanoparticles (TOAB-AuNPs) were utilized for the simultaneous determination of paracetamol and ascorbic acid, showcasing its application in analytical chemistry (Nair, John, & Sagara, 2009).

Safety and Hazards

Tetrapropargylammonium bromide is classified as having acute toxicity when ingested, causing skin and eye irritation, and is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided .

Eigenschaften

IUPAC Name |

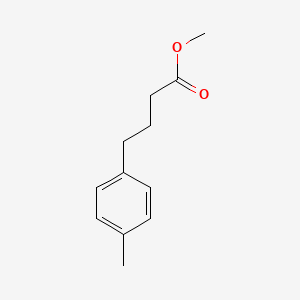

tetrakis(prop-2-ynyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h1-4H,9-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDXHRCESWVPHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC[N+](CC#C)(CC#C)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994439 | |

| Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73637-00-0 | |

| Record name | Ammonium, tetra(2-propynyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073637000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropargylammonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Tri(prop-2-yn-1-yl)prop-2-yn-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropargylammonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDF6DKZ8LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrapropargylammonium bromide suitable for producing highly conjugated polymers?

A1: this compound possesses four propargyl groups, making it a highly reactive monomer. [] These propargyl groups readily participate in cyclopolymerization reactions catalyzed by various transition metal catalysts such as PdCl₂, PtCl₂, RuCl₃, MoCl₅-EtAlCl₂, and WCl₆-EtAlCl₂. [] The polymerization of these groups leads to the formation of extended conjugated systems within the polymer backbone, resulting in a highly conjugated polymer. []

Q2: What are the challenges associated with characterizing the structure of poly(TPAB)?

A2: The resulting poly(TPAB) is insoluble in common organic solvents, posing a significant challenge for structural characterization. [] Traditional solution-based techniques like NMR spectroscopy become difficult to apply. Furthermore, the exact polymerization pathway and resulting polymer structure can vary depending on the catalyst used, leading to different possible isomers and linkages within the polymer. [] This structural complexity further complicates characterization efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.